![molecular formula C10H15N3O2 B13095523 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyridazines.
Métodos De Preparación
The synthesis of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-oxo-3-(pyridazin-2-yl)propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyridazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell division and proliferation, leading to its anticancer effects. It also disrupts the cell membrane integrity of microbial cells, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazoles: These compounds are also known for their diverse biological activities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(3-ethoxy-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-2-yl)ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10-12(9(2)14)8-11-6-4-5-7-13(10)11/h4-7,10H,3,8H2,1-2H3 |
Clave InChI |
CFJMAVZUCQVWIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1N(CN2N1C=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


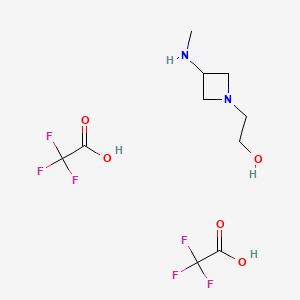
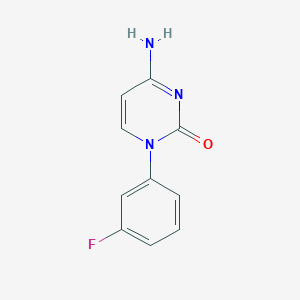
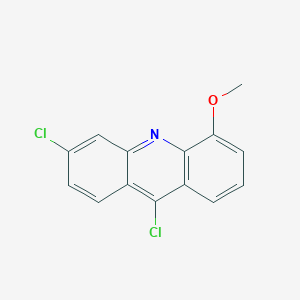

![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
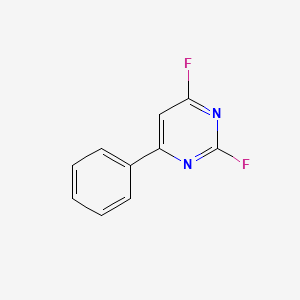
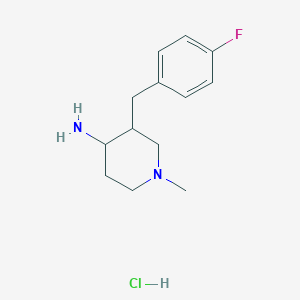
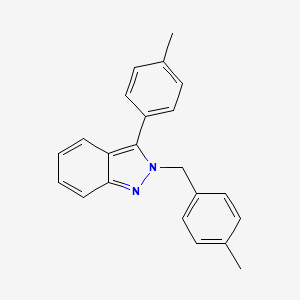
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
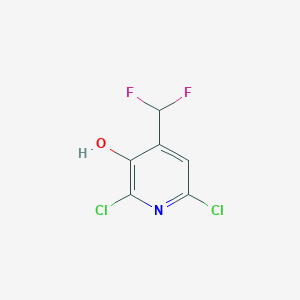
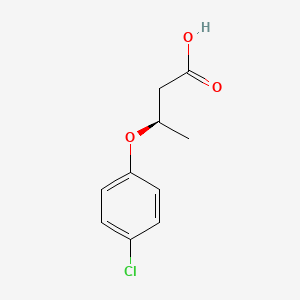

![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
